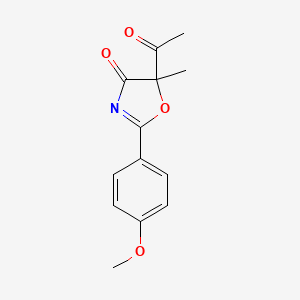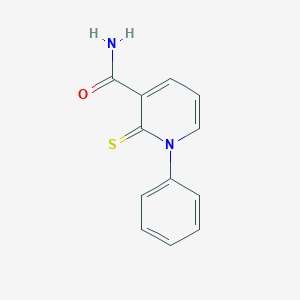
3-Ethyl-2-methylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methylhexan-3-ol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-methylhexan-3-ol can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of 3-ethyl-2-methylhexan-3-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: The reduction of 3-ethyl-2-methylhexan-3-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although it is already an alcohol, further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 3-Ethyl-2-methylhexan-3-one or 3-ethyl-2-methylhexanoic acid.
Reduction: 3-Ethyl-2-methylhexane.
Substitution: 3-Ethyl-2-methylhexyl chloride or bromide.
Aplicaciones Científicas De Investigación
3-Ethyl-2-methylhexan-3-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-methylhexan-3-ol involves its interaction with various molecular targets, primarily through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the hydrophobic alkyl chain can interact with lipid membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
3-Methyl-3-hexanol: Similar in structure but lacks the ethyl group.
2-Ethyl-2-pentanol: Similar in structure but has a shorter carbon chain.
3-Methyl-4-hexanol: Similar in structure but with a different position of the methyl group.
Uniqueness: 3-Ethyl-2-methylhexan-3-ol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, and its branched alkyl chain influences its solubility and reactivity.
Propiedades
Número CAS |
66794-03-4 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
3-ethyl-2-methylhexan-3-ol |
InChI |
InChI=1S/C9H20O/c1-5-7-9(10,6-2)8(3)4/h8,10H,5-7H2,1-4H3 |
Clave InChI |
VUMFTWNZYFBYEB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


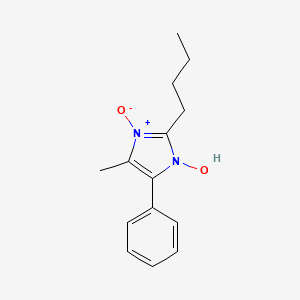
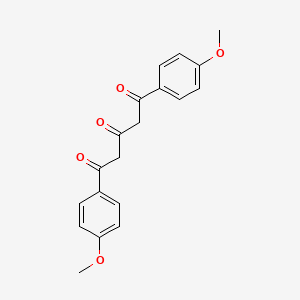
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
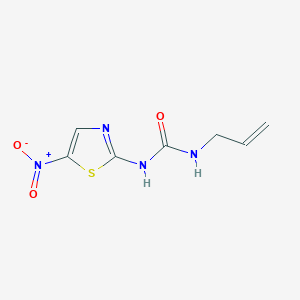
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
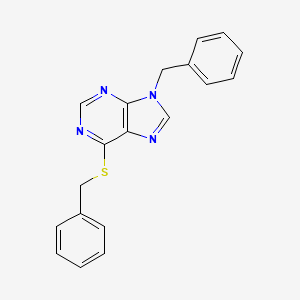

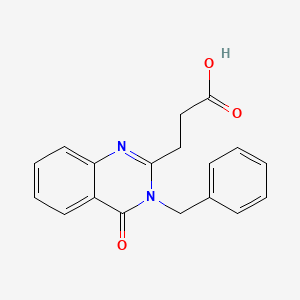
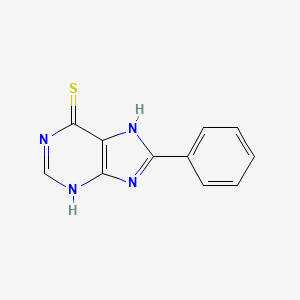
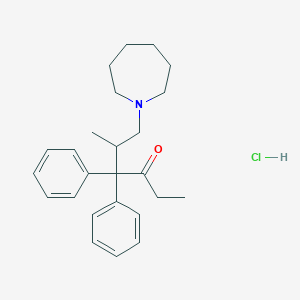
![3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione](/img/structure/B14002057.png)
![N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline](/img/structure/B14002061.png)
